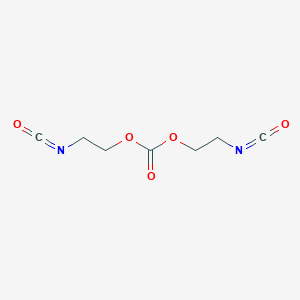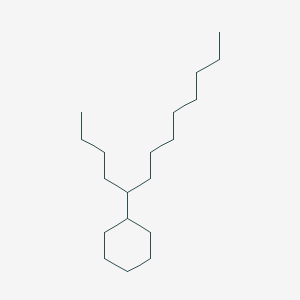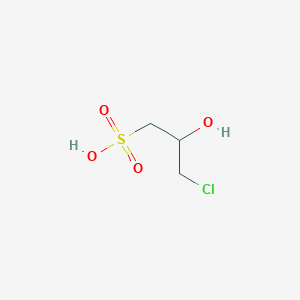
Indol-7-metanol
Descripción general
Descripción
Indole-7-methanol is an organic compound belonging to the indole family, which is characterized by a benzene ring fused to a pyrrole ringIndole derivatives, including Indole-7-methanol, have been extensively studied due to their presence in natural products and their significant pharmacological properties .
Aplicaciones Científicas De Investigación
Indole-7-methanol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives used in pharmaceuticals and agrochemicals.
Biology: The compound is studied for its role in biological processes and its potential as a bioactive molecule.
Medicine: Indole-7-methanol and its derivatives are investigated for their anticancer, antiviral, and anti-inflammatory properties.
Industry: It is used in the production of dyes, fragrances, and other industrial chemicals.
Mecanismo De Acción
Target of Action
Indole-7-methanol, like other indole derivatives, is known to interact with multiple receptors . The indole scaffold is found in many important synthetic drug molecules and binds with high affinity to these receptors . This makes it a valuable compound for the development of new therapeutic derivatives .
Mode of Action
Indole derivatives are known to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities are likely the result of the compound’s interaction with its targets and the subsequent changes that occur.
Biochemical Pathways
Indole-7-methanol, as an indole derivative, is part of a larger group of compounds that play significant roles in various biochemical pathways. For instance, indole is a signaling molecule produced both by bacteria and plants . It’s also involved in the production of indole-3-acetic acid, a plant hormone produced by the degradation of tryptophan in higher plants .
Result of Action
The molecular and cellular effects of Indole-7-methanol’s action are largely dependent on its mode of action and the specific targets it interacts with. Given the wide range of biological activities exhibited by indole derivatives, the results of its action can vary significantly .
Action Environment
The action, efficacy, and stability of Indole-7-methanol can be influenced by various environmental factors. For instance, the production of indole and its derivatives can be affected by the presence of certain bacteria and plants . Additionally, anthropogenic activities can significantly promote the distribution of indole in the environment .
Análisis Bioquímico
Biochemical Properties
Indole-7-methanol, like other indole derivatives, interacts with various enzymes, proteins, and other biomolecules. It is known that indole derivatives bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives
Cellular Effects
The cellular effects of Indole-7-methanol are not well studied. Indole derivatives are known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Indole derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
Indole-7-methanol is likely involved in metabolic pathways related to indole metabolism. For example, Lactobacillus metabolizes tryptophan into indole-3-lactic acid (ILA), a process that involves key bacterial enzymes implicated in tryptophan metabolism
Subcellular Localization
It has been shown that the subcellular localization of enzymes can influence their activity or function
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Indole-7-methanol can be synthesized through several methods. One common approach involves the reduction of indole-7-carboxaldehyde using reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction typically takes place in an inert solvent like tetrahydrofuran or ethanol under controlled temperature conditions .
Industrial Production Methods: Industrial production of Indole-7-methanol often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Análisis De Reacciones Químicas
Types of Reactions: Indole-7-methanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form indole-7-carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to indole-7-methanol using reducing agents such as sodium borohydride.
Substitution: Electrophilic substitution reactions can occur at the indole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Electrophiles like halogens or nitro groups in the presence of a catalyst.
Major Products Formed:
Oxidation: Indole-7-carboxylic acid.
Reduction: Indole-7-methanol.
Substitution: Various substituted indole derivatives.
Comparación Con Compuestos Similares
Indole-3-carbinol: Known for its anticancer properties and ability to modulate estrogen metabolism.
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-butyric acid: Used as a rooting agent in plant propagation.
Uniqueness of Indole-7-methanol: Indole-7-methanol is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties.
Propiedades
IUPAC Name |
1H-indol-7-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c11-6-8-3-1-2-7-4-5-10-9(7)8/h1-5,10-11H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBJBKRMNBMMMHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)CO)NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60378474 | |
| Record name | Indole-7-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60378474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1074-87-9 | |
| Record name | 1H-Indole-7-methanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1074-87-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Indole-7-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60378474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














